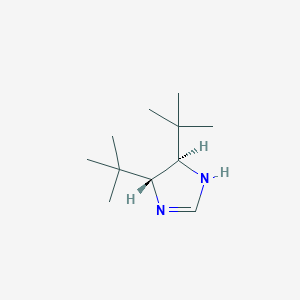
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is a unique organic compound characterized by its imidazole ring structure with two tert-butyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- typically involves the reaction of imidazole derivatives with tert-butylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the tert-butylation process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the design of pharmaceuticals and bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the tert-butyl groups can affect the compound’s binding affinity and specificity for its targets, modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound without the tert-butyl groups.
4,5-Dimethylimidazole: A similar compound with methyl groups instead of tert-butyl groups.
1H-Imidazole, 4,5-diphenyl-: A derivative with phenyl groups at the 4 and 5 positions.
Uniqueness
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is unique due to the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
CAS No. |
714957-95-6 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(4R,5R)-4,5-ditert-butyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)8-9(11(4,5)6)13-7-12-8/h7-9H,1-6H3,(H,12,13)/t8-,9-/m0/s1 |
InChI Key |
VXUYNDASAUGNMM-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](N=CN1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1C(N=CN1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















